molecular formula C9H10N2O3 B8419311 2-amino-3-(methylcarbamoyl)benzoic Acid

2-amino-3-(methylcarbamoyl)benzoic Acid

Cat. No. B8419311
M. Wt: 194.19 g/mol
InChI Key: JBZRTQFQIJUNLM-UHFFFAOYSA-N
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Patent
US09326986B2

Procedure details

Aq NaOH (23.4 mL, 46.8 mmol) was added to a solution of methylamine hydrochloride (3.52 g, 53.7 mmol) in H2O (37 mL). 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylic acid 29 (3.23 g, 15.6 mmol) was in portions. After addition was complete, the solution was stirred at ambient temperature for 1.5 h. 6M HCl was added until pH=3. The resulting precipitate was collected by filtration, rinsed with H2O and dried to give 31 (2.60 g, 86% yield).
Name
Quantity
23.4 mL
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl.[CH3:4][NH2:5].O=C1[NH:12][C:11]2[C:13]([C:17](O)=[O:18])=[CH:14][CH:15]=[CH:16][C:10]=2[C:9](=[O:20])[O:8]1.Cl>O>[NH2:12][C:11]1[C:13]([C:17](=[O:18])[NH:5][CH3:4])=[CH:14][CH:15]=[CH:16][C:10]=1[C:9]([OH:8])=[O:20] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
23.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.52 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
37 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.23 g
Type
reactant
Smiles
O=C1OC(C2=C(N1)C(=CC=C2)C(=O)O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at ambient temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
rinsed with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC=C1C(NC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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